Methyl(phenyl)(trimethylsilyl)phosphane
Description
Methyl(phenyl)(trimethylsilyl)phosphane (CAS: Not explicitly provided; structurally analogous to compounds in ) is an organophosphorus compound featuring a phosphorus center bonded to three distinct substituents: a methyl group, a phenyl group, and a trimethylsilyl (TMS) group. This unique combination of substituents imparts both steric bulk and electronic modulation to the molecule. The TMS group, a silicon-based moiety, enhances thermal stability and alters reactivity compared to purely carbon-based phosphanes . The compound is synthesized via methods such as hydrophosphination of secondary phosphines with unsaturated nitriles or reactions involving trimethylsilylphosphines with electrophiles (e.g., γ-chloroalkylnitriles) . Its structural characterization typically employs NMR spectroscopy, X-ray crystallography, and elemental analysis .
Properties
CAS No. |
59877-21-3 |
|---|---|
Molecular Formula |
C10H17PSi |
Molecular Weight |
196.30 g/mol |
IUPAC Name |
methyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C10H17PSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
IELUJVVQKYRHJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents or organolithium compounds. For example, the reaction of chlorophosphine with trimethylsilylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophilic substrates for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the trimethylsilyl group, which enhances the nucleophilicity of the phosphorus atom . The compound can also form coordination complexes with transition metals, further expanding its reactivity and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphanes
Steric and Electronic Effects
- Trimethylsilyl (TMS) vs. Phenyl Substituents: The TMS group in Methyl(phenyl)(trimethylsilyl)phosphane introduces greater steric bulk compared to phenyl groups in triphenylphosphane (PPh₃). For instance, the TMS moiety (ionic radius ~2.08 Å) creates a more crowded coordination environment than phenyl groups, hindering dimerization and stabilizing monomeric forms . Electronically, the TMS group exerts a weaker inductive electron-withdrawing effect compared to electronegative substituents like methoxy, enhancing the phosphorus lone pair’s nucleophilicity .
Methyl vs. Larger Alkyl Groups :
Methyl substituents (as in trimethylphosphane) provide minimal steric hindrance but lack the electronic stabilization of silicon. In contrast, this compound benefits from the TMS group’s hyperconjugative σ*-orbital interactions, which delocalize electron density and reduce susceptibility to oxidation .
Catalytic and Coordination Chemistry
- Ligand Behavior: this compound acts as a stronger σ-donor than PPh₃ (Mayer’s cation affinity ~60 kJ/mol higher) due to the TMS group’s electron-donating effects . This enhances its utility in stabilizing low-coordinate metal centers, as seen in palladium(II) complexes for Suzuki-Miyaura couplings (cf. ).
- Comparison with Bulky Ligands :
Unlike tris(5H-dibenzo[a,d]cyclohepten-5-yl)phosphane (trop₃P), which exhibits extreme steric demand for radical stabilization in rhodium complexes (), this compound offers moderate steric bulk, making it suitable for catalysis in less hindered substrates .
Data Tables of Key Properties
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₇PSi | ~212.3 (estimated) | N/A | Catalysis, ligand synthesis |
| Triphenylphosphane (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Staudinger reaction, catalysis |
| Trimethyl phosphate | C₃H₉O₄P | 140.07 | 512-56-1 | Solvent, flame retardant |
| Tris(trimethylsilyl) phosphate | C₉H₂₇O₄PSi₃ | 326.53 | 10497-05-9 | Silicon-based coatings |
Table 2: Substituent Effects on Phosphane Reactivity
| Substituent | Steric Bulk (Tolman Cone Angle, θ) | Electronic Effect (σ-donor strength) |
|---|---|---|
| Trimethylsilyl (TMS) | ~160° | Moderate σ-donor |
| Phenyl | ~145° | Weak σ-donor |
| Methyl | ~118° | Weak σ-donor |
| 2,4,6-Tris[bis(TMS)]phenyl | >190° | Strong σ-donor |
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